
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- is an organic compound with the molecular formula C7H13ClNO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 5th position, and two methyl groups at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of 4,4-dimethylpentanoic acid followed by the introduction of an amino group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The chlorination step can be carried out using chlorine gas or other chlorinating agents, while the amination step may involve the use of ammonia or amine derivatives under high pressure and temperature conditions.
化学反应分析
Types of Reactions
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
科学研究应用
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amino and chlorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 3-amino-4,4-dimethylpentanoic acid
- 2-amino-5-chloro-4,4-dimethylpentanoic acid
- 3-amino-5-chloro-4-methylpentanoic acid
Uniqueness
Pentanoic acid, 3-amino-5-chloro-4,4-dimethyl- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of an amino group, chlorine atom, and two methyl groups in the pentanoic acid backbone makes it a versatile compound for various applications.
属性
CAS 编号 |
824424-67-1 |
|---|---|
分子式 |
C7H14ClNO2 |
分子量 |
179.64 g/mol |
IUPAC 名称 |
3-amino-5-chloro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,4-8)5(9)3-6(10)11/h5H,3-4,9H2,1-2H3,(H,10,11) |
InChI 键 |
DVABEQCTRIEMRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
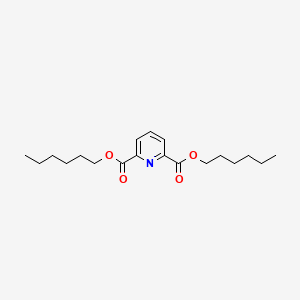

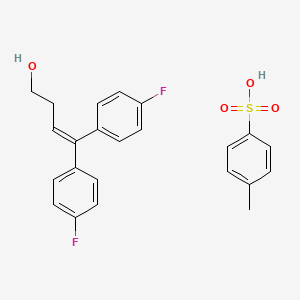
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
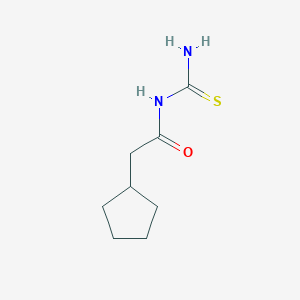
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

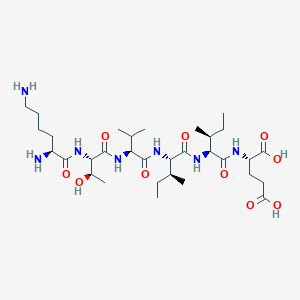
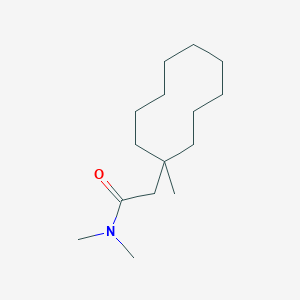
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)

